molecular formula C19H21Cl2N3O B3498112 4-chloro-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]benzamide

4-chloro-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]benzamide

Cat. No. B3498112
M. Wt: 378.3 g/mol
InChI Key: RRVFOEWNYBYOPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]benzamide is primarily through inhibition of PARP. PARP is involved in the repair of DNA damage, and inhibition of this enzyme can lead to accumulation of DNA damage and ultimately cell death. Additionally, this compound has been shown to have effects on various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]benzamide are varied and depend on the specific biological system being studied. In cancer models, this compound has been shown to induce cell death and inhibit tumor growth. In neurodegenerative disease models, it has been shown to protect against neuronal damage and improve cognitive function. Additionally, this compound has been shown to have anti-inflammatory effects and may have potential therapeutic applications in inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]benzamide in lab experiments is its specificity for PARP inhibition. This allows for targeted investigation of the role of PARP in various biological processes. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a valuable tool for in vivo studies. However, one limitation of using this compound is its relatively high cost, which may limit its use in some research settings.

Future Directions

There are many potential future directions for research involving 4-chloro-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]benzamide. One area of interest is investigating its potential therapeutic applications in various disease models, including cancer, neurodegenerative diseases, and inflammatory diseases. Additionally, further investigation into its mechanism of action and effects on various signaling pathways may lead to the development of more targeted and effective therapies. Finally, the development of more cost-effective synthesis methods may increase the accessibility of this compound for use in scientific research.

Scientific Research Applications

4-chloro-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]benzamide has been used extensively in scientific research as a tool for investigating various biological processes. It has been shown to have a variety of biochemical and physiological effects, including inhibition of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. This inhibition has been shown to have potential therapeutic effects in various disease models, including cancer and neurodegenerative diseases.

properties

IUPAC Name

4-chloro-N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O/c1-2-23-10-12-24(13-11-23)18-16(21)4-3-5-17(18)22-19(25)14-6-8-15(20)9-7-14/h3-9H,2,10-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVFOEWNYBYOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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